molecular formula C20H21BrN2O2S B2714130 (Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3,4-dimethylbenzamide CAS No. 865162-75-0

(Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3,4-dimethylbenzamide

Cat. No. B2714130
CAS RN: 865162-75-0
M. Wt: 433.36
InChI Key: YATPOLWIHGMKJB-XDOYNYLZSA-N
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Description

The compound is a derivative of benzo[d]thiazol-2(3H)-one . Benzo[d]thiazol-2(3H)-one derivatives have been studied for their potential cytotoxic and antibacterial activities .


Synthesis Analysis

A series of new 6-bromobenzo[d]thiazol-2(3H)-one derived 1,2,3-triazole derivatives have been synthesized by 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction .

Scientific Research Applications

Anticancer Activity

The compound has shown promising cytotoxic activity against human cancer cell lines MCF-7 and HeLa. It was synthesized through a one-pot reaction involving 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides. The results indicate that these derivatives exhibit good cytotoxicity compared to the standard drug Cisplatin .

Antibacterial Properties

In addition to its anticancer potential, this compound has been evaluated for antibacterial activity against various bacterial strains. Most of the synthesized triazole derivatives demonstrated moderate to good antibacterial activity when compared to the positive control drug Streptomycin .

Organic Field-Effect Transistors (OFETs)

While not directly related to biological applications, it’s worth noting that derivatives based on the 2H-benzo[d][1,2,3]triazole core have been characterized and tested in OFETs. These compounds exhibit interesting electronic and molecular structures, making them potential candidates for organic semiconductor devices .

Future Directions

The future research directions could involve further exploration of the biological activities of this compound and its derivatives, including their potential as anticancer and antibacterial agents .

properties

IUPAC Name

N-[6-bromo-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]-3,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21BrN2O2S/c1-4-25-10-9-23-17-8-7-16(21)12-18(17)26-20(23)22-19(24)15-6-5-13(2)14(3)11-15/h5-8,11-12H,4,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YATPOLWIHGMKJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3=CC(=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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